molecular formula C6H5N3O7S B3052776 2-Amino-3,5-dinitrobenzenesulfonic acid CAS No. 4515-38-2

2-Amino-3,5-dinitrobenzenesulfonic acid

Cat. No.: B3052776
CAS No.: 4515-38-2
M. Wt: 263.19 g/mol
InChI Key: CDHBWSKXNYYXPJ-UHFFFAOYSA-N
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Description

2-Amino-3,5-dinitrobenzenesulfonic acid (CAS 4515-38-2) is a benzenesulfonic acid derivative characterized by the presence of both amino and dinitro functional groups on its aromatic ring. This specific arrangement of electron-withdrawing nitro groups and the electron-donating amino group defines its chemical reactivity and physical properties, making it a compound of interest in specialized organic synthesis and materials science research. While direct studies on this compound are limited, its structure suggests potential utility as a synthetic intermediate or building block for the development of more complex molecules, such as dyes or functional materials. Related sulfonic acid compounds with nitro groups, such as 2,4,6-trinitrobenzenesulfonic acid, are well-documented in biochemical research for their reactivity with amino and sulfhydryl groups in proteins and peptides . Similarly, 2,4-dinitrobenzenesulfonic acid (DNBS) is widely used in preclinical research to experimentally model inflammatory bowel disease (IBD) in animals, helping to advance the understanding of conditions like Crohn's disease and ulcerative colitis . It is crucial to handle this reagent with care. A hazard assessment has identified a high mutagenicity potential for this compound, underscoring the need for appropriate safety protocols . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the available safety data and conduct their own risk assessments prior to use.

Properties

IUPAC Name

2-amino-3,5-dinitrobenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O7S/c7-6-4(9(12)13)1-3(8(10)11)2-5(6)17(14,15)16/h1-2H,7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHBWSKXNYYXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)S(=O)(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963348
Record name 2-Amino-3,5-dinitrobenzene-1-sulfonic acid
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Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4515-38-2
Record name 2-Amino-3,5-dinitrobenzenesulfonic acid
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Record name Benzenesulfonic acid,5-dinitro-
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Record name 2-Amino-3,5-dinitrobenzene-1-sulfonic acid
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Record name 2,4-Dinitroaniline-6-sulfonic acid sodium salt
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Record name 2-AMINO-3,5-DINITROBENZENESULFONIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dinitrobenzenesulfonic acid typically involves the nitration of 2-aminobenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dinitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3,5-dinitrobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dinitrobenzenesulfonic acid involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

  • 2-Amino-3,5-dinitrobenzenesulfonic Acid: Substituents: One sulfonic acid (-SO₃H), two nitro groups, and one amino group. Solubility: Expected moderate solubility in polar solvents (e.g., water, alcohol) due to the sulfonic acid group, though nitro groups may reduce solubility compared to analogs .
  • 2-Amino-p-benzenedisulfonic Acid (Aniline-2,5-disulfonic Acid): Substituents: Two sulfonic acid groups and one amino group. Solubility: Highly soluble in water and alcohol due to the dual sulfonic acid groups .
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid) :

    • Substituents: Carboxylic acid (-COOH) and two hydroxyl (-OH) groups on a benzene ring with an acryloyl side chain.
    • Solubility: Yellow crystalline solid; soluble in polar solvents. Used in cosmetics and pharmacology due to antioxidant properties .
  • 2-Amino-3,5-dibromochalcone Epoxides: Substituents: Bromine atoms, an epoxyketone, and an amino group. Stability: Exhibits strong intramolecular hydrogen bonding between amino and carbonyl groups, influencing reactivity .

Reactivity and Functional Behavior

  • Nitro Group Influence: The nitro groups in this compound enhance electrophilic substitution resistance but increase acidity compared to non-nitrated analogs.
  • Hydrogen Bonding: Unlike 2-amino-3,5-dibromochalcone epoxides, which exhibit intramolecular H-bonding stabilizing their epoxide structure , the sulfonic acid group in the target compound may promote intermolecular interactions.
  • Acid Reactivity : Sulfonic acid derivatives generally show higher acidity (e.g., pKa ~0–1) than carboxylic acids (e.g., caffeic acid, pKa ~4–5), impacting their use in acidic environments .

Data Table: Comparative Overview

Compound Substituents Solubility Key Applications
This compound -SO₃H, -NO₂ (x2), -NH₂ Moderate (polar solvents) Dye/pharmaceutical intermediate
2-Amino-p-benzenedisulfonic Acid -SO₃H (x2), -NH₂ High (water, alcohol) Pigment synthesis
Caffeic Acid -COOH, -OH (x2), acryloyl chain Moderate (polar solvents) Cosmetics, supplements
2-Amino-3,5-dibromochalcone Epoxides -Br (x2), epoxide, -NH₂ Low (organic solvents) Cyclization reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3,5-dinitrobenzenesulfonic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nitration and sulfonation of a benzene derivative. For example, sulfonation of 3,5-dinitroaniline using concentrated sulfuric acid under controlled temperature (0–5°C) can yield the sulfonic acid derivative. Purification is achieved via recrystallization in acidic aqueous solutions (e.g., HCl) to remove unreacted precursors. Purity validation requires HPLC (≥98% purity) and elemental analysis (C, H, N, S) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • FT-IR : Confirm sulfonic acid (-SO3H) stretches (1180–1120 cm⁻¹) and nitro (-NO2) symmetric/asymmetric vibrations (1530–1350 cm⁻¹).
  • NMR : ¹H NMR (D2O/DMSO-d6) should show aromatic proton signals (δ 7.8–8.5 ppm) and absence of impurities.
  • X-ray crystallography (if crystalline): Resolves bond lengths and angles, confirming nitro and sulfonic acid group positions .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis due to potential nitro group toxicity. Wear nitrile gloves and goggles to avoid dermal exposure. Store in airtight containers at 2–8°C, away from reducing agents to prevent decomposition. Emergency protocols include immediate rinsing for skin contact and medical consultation for inhalation .

Advanced Research Questions

Q. How can this compound serve as a precursor for functionalized derivatives in catalysis?

  • Methodological Answer : The sulfonic acid group can be esterified or amidated for tailored applications. For example:

  • Esterification : React with methanol/H2SO4 to form methyl 2-amino-3,5-dinitrobenzenesulfonate, a potential acid catalyst.
  • Cross-coupling : Use Suzuki-Miyaura reactions (Pd(PPh3)4, aryl boronic acids) to introduce aryl groups at the amino position, enabling ligand design for metal complexes .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or residual solvents. Solutions include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-H]⁻ for sulfonic acids).
  • Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 16) .

Q. How can the reactivity of this compound be exploited in multi-component reactions?

  • Methodological Answer : The electron-withdrawing nitro and sulfonic acid groups activate the ring for nucleophilic substitution. For example:

  • One-pot synthesis : Combine with aldehydes and thiourea in water using O-iodoxybenzoic acid (IBX) as an oxidant to form thiazole derivatives (yields >75%) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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